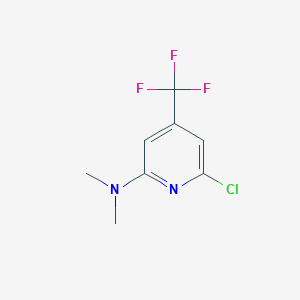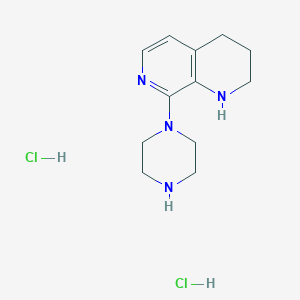![molecular formula C14H11ClN2O3 B1393071 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one CAS No. 1142199-58-3](/img/structure/B1393071.png)
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
Vue d'ensemble
Description
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one is an organic compound with a complex structure that combines functional groups from indole, oxazole, and chloromethyl. This unique combination provides the compound with potential reactivity and makes it a subject of interest in chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one involves multi-step reactions starting from readily available precursors. One common route includes:
Preparation of 5-methoxyindole: : This can be synthesized from indole through methylation.
Formylation of 5-methoxyindole: : Vilsmeier-Haack formylation can be employed to introduce the formyl group at the indole C-3 position.
Condensation with Glycine Derivative: : The formylated indole undergoes condensation with a glycine derivative to form an intermediate compound.
Cyclization: : The intermediate compound undergoes cyclization with chloromethyl oxazole to yield the final product.
Industrial Production Methods
The industrial production of this compound would scale up the lab-based synthetic routes and optimize them for higher yields and cost-efficiency. Key considerations include:
Catalysts to enhance reaction rates.
Solvent selection for optimal solubility.
Reaction conditions like temperature and pressure control to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under appropriate conditions, affecting the indole and oxazole rings. Reduction : Reduction reactions might alter the chloromethyl group or the double bond within the structure. Substitution : The chloromethyl group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid. Reducing agents : Sodium borohydride or lithium aluminum hydride. Nucleophiles : Ammonia, amines, or alcohols for substitution reactions.
Major Products
Depending on the reaction, major products might include:
Oxidized derivatives with modified indole or oxazole rings.
Reduced derivatives with altered chloromethyl or double bond structures.
Substituted products where the chloromethyl group has been replaced by different nucleophiles.
Applications De Recherche Scientifique
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one has diverse applications in scientific research:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules. Biology : Investigated for interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. Medicine : Explored for its potential therapeutic effects, possibly as an anticancer or antimicrobial agent. Industry : Evaluated for applications in material science, possibly contributing to new polymers or coatings.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets:
Molecular Targets: : Proteins, nucleic acids, or enzymatic sites that the compound may bind to or modify. Pathways Involved : The pathways could include inhibition of enzymatic activity, interference with DNA/RNA synthesis, or disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one is compared with other compounds to highlight its uniqueness:
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: : Lacks the indole and methoxy functionalities.
5-Methoxyindole derivatives: : Do not possess the chloromethyl oxazole structure.
Propriétés
IUPAC Name |
3-(chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSVAZIUJUKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)




![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)



![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
